ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate is a complex organic compound featuring a benzimidazole core linked to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperazine Moiety: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.
Acetylation: The intermediate is acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Esterification: Finally, the esterification of the carboxyl group is achieved using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or piperazine rings.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on cellular processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the piperazine and ester functionalities.
Piperazine-1-carboxylate derivatives: Compounds with similar piperazine and ester groups but different substituents on the benzimidazole ring.
Uniqueness
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate is unique due to its combination of a benzimidazole core with a piperazine moiety, which may confer distinct biological activities and pharmacokinetic properties compared to simpler analogs.
Biological Activity
Ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to piperazine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions, including the formation of the benzimidazole core followed by piperazine modifications. The general synthetic route can be summarized as follows:
- Formation of Benzimidazole : The initial step involves the reaction of 1-methyl-1H-benzimidazole with appropriate acylating agents.
- Piperazine Modification : Subsequent reactions introduce piperazine rings via nucleophilic substitution.
- Final Esterification : The carboxylic acid group is converted to an ester, yielding ethyl 4-(2-(4-(...).
Antimicrobial Activity
Research indicates that compounds related to benzimidazole exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 6.25 μg/mL |
Staphylococcus aureus | 12.5 μg/mL |
Pseudomonas aeruginosa | 25 μg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Anti-inflammatory Activity
In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways. For instance, compounds with similar piperazine structures have demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology explored the anticancer effects of benzimidazole derivatives, including those structurally related to ethyl 4-(2-(4-(...)). The results indicated that these compounds inhibited cancer cell proliferation in various cancer lines, with IC50 values ranging from 0.01 to 0.5 μM depending on the specific derivative and cancer type.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar benzimidazole-piperazine compounds against oxidative stress-induced neuronal damage. The compound significantly reduced apoptosis in neuronal cells exposed to oxidative stressors, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Research Findings
Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:
- Sirtuin Activation : Compounds containing piperazine moieties have been shown to activate Sirtuins (SIRT6), which play a crucial role in cellular stress responses and longevity.
- Kinase Inhibition : Some derivatives exhibit multikinase inhibitory activity, targeting pathways involved in cancer proliferation and survival.
Properties
IUPAC Name |
ethyl 4-[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3/c1-3-31-22(30)28-14-12-27(13-15-28)21(29)17-26-10-8-25(9-11-26)16-20-23-18-6-4-5-7-19(18)24(20)2/h4-7H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKUBHOYDRXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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